molecular formula C18H14BrClO4 B11661557 Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11661557
M. Wt: 409.7 g/mol
InChI Key: KOGDEMSPZVVTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C18H14BrClO4 and a molecular weight of 409.67 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the etherification process. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The presence of the bromine and chlorobenzyl groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

These compounds share similar structural features but differ in the position of the chlorobenzyl group or the ester group. The uniqueness of methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H14BrClO4C_{18}H_{14}BrClO_4, with a molecular weight of approximately 399.66 g/mol. Its structure consists of a benzofuran core substituted with a bromo group and a chlorophenyl ether, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 3.25 mg/mL to 42.30 µM against Hep-2, P815, and A549 cancer cell lines .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)
Pyrazole Derivative AHep-23.25
Pyrazole Derivative BP81517.82
Ethyl Derivative CA54926
Benzofuran Derivative DMCF714.31

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that related benzofuran derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0048 mg/mL to 156.47 µM against various pathogens including E. coli and C. albicans .

Table 2: Antimicrobial Activity of Related Compounds

Compound NamePathogenMIC (mg/mL)
Compound EE. coli0.0195
Compound FBacillus mycoides0.0048
Compound GC. albicans0.039

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival.
  • Microtubule Disruption : Similar compounds have been shown to bind to tubulin, leading to microtubule disassembly, which is crucial for cell division .
  • Antimicrobial Mechanisms : The structure may interfere with bacterial cell wall synthesis or function as a DNA intercalator, thereby inhibiting bacterial replication.

Case Studies

One notable study involved the synthesis and evaluation of various benzofuran derivatives, including the target compound, which were tested against multiple cancer cell lines. The results indicated that modifications in the side groups significantly affected the cytotoxic potential, underscoring the importance of structural optimization in drug design .

Another investigation focused on the antimicrobial properties of similar compounds, revealing that specific substitutions enhanced their efficacy against resistant strains of bacteria and fungi .

Properties

Molecular Formula

C18H14BrClO4

Molecular Weight

409.7 g/mol

IUPAC Name

methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H14BrClO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-4-3-5-12(20)6-11/h3-8H,9H2,1-2H3

InChI Key

KOGDEMSPZVVTJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.